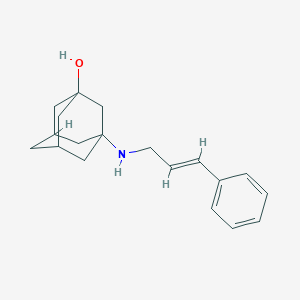![molecular formula C17H27NO3 B271954 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B271954.png)
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of β-adrenergic receptor agonists and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol involves its selective agonistic effect on the β2-adrenergic receptor. This receptor is found in the smooth muscle of the respiratory tract and is involved in the regulation of smooth muscle relaxation. When this compound binds to the β2-adrenergic receptor, it activates a cascade of intracellular signaling pathways that ultimately lead to smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle, which ultimately leads to smooth muscle relaxation. This compound has also been shown to decrease the levels of intracellular calcium ions, which are involved in the contraction of smooth muscle. These effects ultimately lead to the relaxation of the smooth muscle in the respiratory tract, making it easier to breathe.
实验室实验的优点和局限性
One of the major advantages of using 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol in lab experiments is its selective agonistic effect on the β2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in the regulation of smooth muscle relaxation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of other respiratory disorders, such as cystic fibrosis and bronchitis. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different organs and tissues in the body.
合成方法
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-allyl-4-ethoxy-5-methoxybenzaldehyde with sodium borohydride to form the corresponding alcohol. This alcohol is then treated with 4-bromo-1-butanol in the presence of potassium carbonate to obtain the final product.
科学研究应用
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have a selective agonistic effect on the β2-adrenergic receptor, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
属性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-5-8-14-9-13(11-18-15(6-2)12-19)10-16(20-4)17(14)21-7-3/h5,9-10,15,18-19H,1,6-8,11-12H2,2-4H3 |
InChI 键 |
PBUWUAWCWKJENX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
规范 SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)